6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[4,3-d]pyrimidine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent with broad-spectrum antibacterial activity.
Pharmacology: It has been investigated for its antiproliferative activity in cancer cell lines, particularly in mantle cell lymphoma.
Biological Studies: The compound has been studied for its effects on mitochondrial membrane potential and reactive oxygen species levels.
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells through the caspase 3-mediated apoptotic pathway . Additionally, it can disturb mitochondrial membrane potential and increase reactive oxygen species levels, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been investigated as a CDK2 inhibitor for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential anticancer activity.
Uniqueness
6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of a thioxo group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17N3O2S/c1-20-11-4-2-3-10(7-11)8-18-6-5-13-12(9-18)14(19)17-15(21)16-13/h2-4,7H,5-6,8-9H2,1H3,(H2,16,17,19,21) |
InChI Key |
ZZOSXTIXGSBQOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)NC(=S)N3 |
solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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